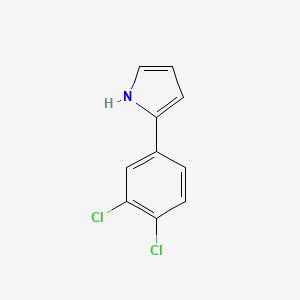
2-(3,4-Dichlorophenyl)pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)pyrrole is a useful research compound. Its molecular formula is C10H7Cl2N and its molecular weight is 212.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. Basic: What are the common synthetic routes for preparing 2-(3,4-Dichlorophenyl)pyrrole, and what key reaction conditions influence yield?
Methodological Answer:
A widely used method involves condensation reactions between substituted phenyl precursors and pyrrole-forming intermediates. For example, trichloroacetic acid has been employed to synthesize structurally analogous pyrrole derivatives via cyclization of tert-butyl carbamate intermediates under controlled temperature (60–80°C) and inert atmospheres . Key factors affecting yield include:
- Catalyst selection : Acidic catalysts (e.g., trichloroacetic acid) enhance cyclization efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Substituent positioning : Electron-withdrawing groups (e.g., Cl) on the phenyl ring direct regioselectivity during pyrrole formation .
Q. Advanced: How does the substitution pattern on the pyrrole ring affect the compound's bioactivity, particularly in targeting opioid receptors?
Methodological Answer:
Conformational analysis and structure-activity relationship (SAR) studies reveal that the dichlorophenyl group enhances κ-opioid receptor binding affinity by inducing a planar conformation, which optimizes hydrophobic interactions with receptor pockets. For instance, methyl substitutions on the pyrrole nitrogen (e.g., N-methyl derivatives) reduce steric hindrance, improving selectivity for κ- over μ-opioid receptors . Advanced SAR models suggest that:
- Electron-withdrawing groups (e.g., Cl) stabilize resonance structures, enhancing ligand-receptor complementarity.
- Pyrrole ring rigidity (via fused rings or substituents) restricts rotational freedom, increasing binding potency .
Q. Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Critical techniques include:
- ¹H NMR : Identifies proton environments, confirming the presence of the dichlorophenyl moiety (aromatic protons at δ 7.2–7.8 ppm) and pyrrole protons (δ 6.0–6.5 ppm).
- LC-MS : Validates molecular weight (e.g., m/z ~227 for C₁₀H₇Cl₂N) and detects fragmentation patterns.
- FT-IR : Confirms functional groups (e.g., C-Cl stretches at 750–550 cm⁻¹ and N-H bends at 3400–3200 cm⁻¹) .
Q. Advanced: What strategies are employed to resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurities. To address this:
- Purity validation : Use HPLC (>95% purity) to eliminate confounding effects from synthetic byproducts.
- Standardized assays : Compare data under identical conditions (e.g., cell lines, receptor expression levels). For example, κ-opioid activity discrepancies were resolved by standardizing CHO-K1 cell models with uniform receptor densities .
- Computational cross-validation : Molecular dynamics simulations reconcile divergent binding affinities by accounting for solvation effects and protein flexibility .
Q. Advanced: How do computational methods like molecular docking predict the interaction of this compound with biological targets?
Methodological Answer:
Docking studies (e.g., AutoDock Vina) simulate ligand-receptor interactions by:
- Grid parameterization : Defining binding pockets using crystallographic data (e.g., κ-opioid receptor PDB: 6VI4).
- Scoring functions : Evaluating binding energies (ΔG) for poses where the dichlorophenyl group aligns with hydrophobic subpockets.
- Dynamic simulations : Molecular dynamics (MD) assess stability of interactions over time (e.g., RMSD < 2.0 Å over 100 ns) .
Q. Basic: What are the recommended storage conditions to maintain the compound's stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent photodegradation.
- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the pyrrole ring.
- Solvent choice : Dissolve in anhydrous DMSO for long-term storage, as aqueous solutions promote decomposition .
Q. Advanced: How do electron-withdrawing groups influence the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
The 3,4-dichloro substituents deactivate the phenyl ring via inductive effects, directing electrophiles (e.g., nitronium ions) to the para position relative to the pyrrole ring. Kinetic studies show:
属性
分子式 |
C10H7Cl2N |
|---|---|
分子量 |
212.07 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H7Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6,13H |
InChI 键 |
YXFHTHKXMSOTEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C1)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













